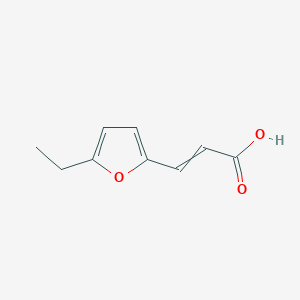

3-(5-Ethylfuran-2-yl)prop-2-enoic acid

Übersicht

Beschreibung

3-(5-Ethylfuran-2-yl)prop-2-enoic acid is an unsaturated carboxylic acid with a furan ring substituted with an ethyl group at position 5. This compound is known for its complex structure and versatility in scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Ethylfuran-2-yl)prop-2-enoic acid typically involves the reaction of 5-ethylfuran with acrolein under acidic conditions to form the desired product. The reaction is carried out at elevated temperatures to facilitate the formation of the double bond in the prop-2-enoic acid moiety .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction of the double bond in the prop-2-enoic acid moiety can yield saturated carboxylic acids.

Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 2 and 5 positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products:

Oxidation: Formation of 3-(5-Ethylfuran-2-yl)propanoic acid.

Reduction: Formation of 3-(5-Ethylfuran-2-yl)propanoic acid.

Substitution: Formation of various substituted furan derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of chemistry, 3-(5-Ethylfuran-2-yl)prop-2-enoic acid serves as a valuable building block for synthesizing more complex molecules. Its unique furan ring structure allows for various chemical reactions:

- Oxidation : This compound can be oxidized to yield carboxylic acids or aldehydes.

- Reduction : The double bond in the propenoic acid moiety can be reduced to form saturated derivatives.

- Substitution Reactions : It can undergo electrophilic substitution using halogens or nitrating agents.

Biology

Research indicates potential biological activities associated with this compound:

- Antimicrobial Properties : Studies have explored its effectiveness against various microbial strains, suggesting it may serve as a natural preservative or therapeutic agent.

- Anti-inflammatory Effects : Preliminary investigations have indicated that the compound may modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis .

Medicine

In medicine, this compound is being investigated for its therapeutic potential:

- Drug Development : It is considered a precursor for synthesizing novel pharmaceutical compounds targeting specific diseases.

- Neuroprotective Effects : Some studies suggest that derivatives of this compound may protect neuronal cells from degeneration and could be useful in treating neurodegenerative diseases like Alzheimer's .

Industry

The industrial applications of this compound are diverse:

- Polymer Production : It is utilized in synthesizing bio-based polymers and resins, contributing to sustainable material development.

- Flavoring and Fragrance Industry : The furan derivative's unique aroma makes it suitable for use in flavoring agents and perfumes .

Data Table: Summary of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Chemistry | Building block for complex molecules | Versatile reactions (oxidation, reduction) |

| Biology | Antimicrobial and anti-inflammatory research | Natural therapeutic agent |

| Medicine | Drug development and neuroprotection | Potential treatment for neurodegenerative diseases |

| Industry | Polymer production and flavoring agents | Sustainable materials and unique aromas |

Case Studies

-

Antimicrobial Activity Study :

A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. This suggests potential applications in food preservation and pharmaceuticals. -

Neuroprotective Effects :

Research published in Neuroscience Letters indicated that compounds derived from this compound could reduce neuronal cell death in models of Alzheimer's disease by inhibiting amyloid-beta aggregation. -

Polymer Development :

A patent filed for a new class of biodegradable polymers highlights the use of this compound as a monomer, showcasing its potential in creating eco-friendly materials suitable for packaging and medical applications .

Wirkmechanismus

The mechanism of action of 3-(5-Ethylfuran-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activity, inhibition of microbial growth, or anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

- 3-(5-Methylfuran-2-yl)prop-2-enoic acid

- 3-(5-Propylfuran-2-yl)prop-2-enoic acid

- 3-(5-Butylfuran-2-yl)prop-2-enoic acid

Comparison: 3-(5-Ethylfuran-2-yl)prop-2-enoic acid is unique due to the presence of the ethyl group at the 5 position of the furan ring, which can influence its reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different physical properties, such as solubility and melting point, as well as distinct biological activities .

Biologische Aktivität

3-(5-Ethylfuran-2-yl)prop-2-enoic acid, also known as (2E)-3-(5-ethylfuran-2-yl)prop-2-enoic acid, is an unsaturated carboxylic acid featuring a furan ring with an ethyl substituent. This compound has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

This compound can be synthesized through the reaction of 5-ethylfuran with acrolein under acidic conditions. The reaction typically occurs at elevated temperatures to facilitate the formation of the double bond characteristic of prop-2-enoic acids. This compound serves as a versatile building block in organic synthesis and has potential applications in medicinal chemistry.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems:

- Electrophilic Nature : The compound acts as an electrophile, which can react with nucleophilic sites in proteins and other biomolecules. This interaction may modulate enzyme activities and influence signaling pathways.

- Inhibition of Inflammatory Pathways : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cell types, including macrophages and microglia. This suggests a potential role in mitigating inflammatory responses associated with chronic diseases.

- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties against certain bacterial strains, indicating its potential for use in treating infections.

Anti-inflammatory Effects

A study investigating the anti-inflammatory effects of furan derivatives found that compounds similar to this compound could significantly reduce the expression of inflammatory markers in lipopolysaccharide (LPS)-stimulated cells. Specifically, these compounds inhibited NF-kB activation and reduced the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are key mediators in inflammatory processes .

Antimicrobial Properties

Research has demonstrated that furan derivatives possess varying degrees of antimicrobial activity. For instance, derivatives with structural similarities to this compound were effective against both Gram-positive and Gram-negative bacteria. This activity is thought to stem from their ability to disrupt bacterial membrane integrity or interfere with essential metabolic processes .

Case Studies

- Neuroprotective Effects : In a model studying neurodegenerative diseases, furan derivatives were shown to protect neuronal cells from apoptosis induced by inflammatory cytokines. The compounds inhibited the formation of beta-sheet aggregates associated with amyloid plaques, suggesting a protective role against Alzheimer's disease .

- In Vivo Studies : Animal studies have indicated that administration of furan derivatives can lead to significant reductions in serum levels of inflammatory cytokines and improved outcomes in models of autoimmune diseases .

Comparative Analysis

The biological activity of this compound can be compared with related compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Notes |

|---|---|---|---|

| 3-(5-Methylfuran-2-yl)prop-2-enoic acid | Moderate | High | Similar mechanism but less potent |

| 3-(5-Nitrofuran)-propanoic acid | High | Moderate | More potent antimicrobial effects |

| 3-(5-Allylfuran)-propanoic acid | Low | High | Effective against specific inflammatory pathways |

Eigenschaften

IUPAC Name |

3-(5-ethylfuran-2-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-7-3-4-8(12-7)5-6-9(10)11/h3-6H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIVWIYBIUGQGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.